N-{[4-chloro-2-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-triethoxybenzamide
Description
N-{[4-chloro-2-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-triethoxybenzamide: is a complex organic compound characterized by the presence of multiple functional groups, including chloro, trifluoromethyl, carbamothioyl, and triethoxybenzamide moieties
Properties
IUPAC Name |
N-[[4-chloro-2-(trifluoromethyl)phenyl]carbamothioyl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClF3N2O4S/c1-4-29-16-9-12(10-17(30-5-2)18(16)31-6-3)19(28)27-20(32)26-15-8-7-13(22)11-14(15)21(23,24)25/h7-11H,4-6H2,1-3H3,(H2,26,27,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBFVUUAGSVVTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-chloro-2-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-triethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the carbamothioyl intermediate: This step involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with thiophosgene under controlled conditions to form the corresponding isothiocyanate.
Coupling with 3,4,5-triethoxybenzoic acid: The isothiocyanate intermediate is then reacted with 3,4,5-triethoxybenzoic acid in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[4-chloro-2-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-triethoxybenzamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[4-chloro-2-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-triethoxybenzamide: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-{[4-chloro-2-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting enzyme activity: By binding to the active site of enzymes, it can inhibit their catalytic function, leading to downstream effects on cellular processes.
Modulating receptor activity: It can interact with cell surface or intracellular receptors, altering signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
N-{[4-chloro-2-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-triethoxybenzamide: can be compared with similar compounds such as:
Dichloroanilines: These compounds also contain chloro and aniline groups but lack the trifluoromethyl and carbamothioyl functionalities, making them less versatile in certain applications.
Trifluoromethylbenzenes: These compounds share the trifluoromethyl group but differ in other substituents, affecting their reactivity and applications.
The unique combination of functional groups in This compound provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
